2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride
Description
2-Amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride is a synthetic amide derivative characterized by a butanamide backbone (four-carbon chain) with an amino group at the second position. The compound features a 1-(2,5-dimethylthiophen-3-yl)ethyl substituent attached to the amide nitrogen, and it exists as a hydrochloride salt, enhancing its water solubility.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS.ClH/c1-5-11(13)12(15)14-8(3)10-6-7(2)16-9(10)4;/h6,8,11H,5,13H2,1-4H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXAOUCXGAHAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=C(SC(=C1)C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-45-5 | |
| Record name | Butanamide, 2-amino-N-[1-(2,5-dimethyl-3-thienyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 2,5-dimethylthiophene, undergoes a Friedel-Crafts acylation reaction to introduce an ethyl group at the 3-position.
Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with butanamide in the presence of a suitable catalyst to form the desired product.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the amino group or to modify the thiophene ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deaminated products or modified thiophene derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Backbone Variation: The target compound’s butanamide backbone (C4) contrasts with the shorter acetamide (C2) chain in analogs like alachlor.
Substituent Chemistry: The 2,5-dimethylthiophen-3-yl group introduces a sulfur-containing heterocycle, which may improve binding to enzymes involved in plant lipid biosynthesis (e.g., acetyl-CoA carboxylase) compared to phenyl rings in alachlor . The amino group replaces the chlorine atom found in traditional chloroacetamides, likely reducing electrophilicity and altering mode of action. This substitution could decrease herbicidal activity but enhance selectivity or safety profiles.
Salt Form : The hydrochloride salt improves aqueous solubility relative to neutral analogs, facilitating formulation and field application.
Physicochemical Properties (Inferred)
Research Findings and Implications
Structural Advantages : The thiophene ring’s electron-rich nature may facilitate stronger interactions with biological targets compared to phenyl groups, as seen in thenylchlor .
Environmental Impact : The hydrochloride salt’s higher solubility could reduce soil adsorption, increasing leaching risk compared to less-soluble analogs like pretilachlor.
Synthetic Feasibility : The compound’s synthesis likely parallels routes for chloroacetamides, with additional steps for thiophene derivatization and amine protection.
Biological Activity
2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride is a synthetic compound with a unique structure characterized by an amino group, a butanamide backbone, and a thiophene ring substituted with two methyl groups. Its molecular formula is C12H21ClN2OS, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C12H21ClN2OS
- Molecular Weight: 276.83 g/mol
- IUPAC Name: 2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide; hydrochloride
- CAS Number: 1423027-45-5
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Anticancer Activity : There is evidence indicating that this compound can inhibit cancer cell proliferation. The mechanism appears to involve interactions with specific cellular pathways or molecular targets.
- Mechanism of Action : The compound's biological effects are thought to stem from its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways.
Antimicrobial Studies
The compound's antimicrobial properties have been explored through various assays. While specific data on this compound remains scarce, its structural characteristics suggest it may interact with microbial targets effectively.
Synthesis and Development
The synthesis of this compound typically involves:
- Formation of the Thiophene Derivative : Starting from 2,5-dimethylthiophene through Friedel-Crafts acylation.
- Amidation Reaction : Reaction with butanamide in the presence of a catalyst.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to form the hydrochloride salt.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-amino-N-(1-methylthiophen-3-yl)butanamide | Similar thiophene structure | Different methyl substitution pattern |
| N-[1-(4-methylthiophen-3-yl)ethyl]butanamide | Different thiophene derivative | Potentially different biological activity |
| 3-acetyl-N-(2-thienyl)butanamide | Thienyl instead of thiophenes | Different reactivity due to acetyl group |
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring and its potential biological activities, which may confer distinct pharmacological properties compared to similar compounds.
Q & A
Q. What are the recommended synthetic routes for 2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride, and which steps require optimization?
The synthesis typically involves sequential amidation and hydrochloride salt formation. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC to link the butanamide backbone to the thiophene-ethylamine moiety.
- Hydrochloride salt preparation : Add HCl in dioxane (4M) to the freebase compound under stirring at room temperature, followed by reduced-pressure concentration to isolate the hydrochloride salt .
- Optimization challenges : Control reaction pH to avoid over-acidification (risk of decomposition) and ensure complete solvent removal during concentration. Purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm regiochemistry and proton environments. For example, dimethylthiophene protons appear as singlets (δ ~2.2–2.5 ppm), while amide protons resonate at δ ~6.5–8.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 299.12).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
Q. What storage conditions and handling protocols ensure compound stability?
- Storage : Maintain at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation .
- Handling : Use anhydrous solvents (e.g., dry DMF or THF) during synthesis to avoid unwanted side reactions. Purity assessment via HPLC (≥95% purity) and Karl Fischer titration (moisture content <0.1%) is recommended .
Advanced Research Questions
Q. How should researchers resolve contradictions between experimental NMR data and computational predictions?
- Root causes : Tautomerism, solvent effects, or impurities (e.g., residual dioxane).
- Solutions :
Q. What crystallographic strategies address twinning or low-resolution data for this compound?
Q. How can in vitro assays evaluate biological target interactions, and what are common pitfalls?
- Assay design :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) to measure binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Pitfalls : Non-specific binding (mitigate via competitive assays with known ligands) and compound aggregation (test with dynamic light scattering) .
Q. What synthetic strategies improve yield and purity for scaled-up research applications?
- Route optimization : Replace traditional coupling reagents with flow-chemistry-compatible catalysts (e.g., HATU/DIPEA).
- By-product analysis : Use LC-MS to monitor intermediates and identify side products (e.g., dimerization via amide exchange).
- Purification : Employ preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) for high-purity isolation .
Q. How can reaction intermediates be analyzed in real time during synthesis?
- In situ monitoring : Use ReactIR or Raman spectroscopy to track key functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹).
- Quenching studies : Halt reactions at intervals and analyze intermediates via GC-MS or MALDI-TOF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
